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Compound of Interest

Compound Name: Pqr620

Cat. No.: B15542124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and

preparation of Pqr620, a potent and selective dual mTORC1/2 inhibitor, for in vivo studies.

Pqr620 is an orally bioavailable and brain-penetrant compound that has demonstrated anti-

tumor activity in various preclinical models.[1][2]

Physicochemical and Pharmacokinetic Properties of
Pqr620
Pqr620 exhibits favorable physicochemical properties that contribute to its good oral

bioavailability and excellent brain penetration.[3][4] A summary of its key properties is

presented in the table below.
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Property Value Reference

Molecular Weight 445.47 g/mol [3]

Formula C21H25F2N7O2 [3]

In Vitro IC50 (Median, 44

lymphoma cell lines)
250 nM [1]

In Vitro IC50 (A2058

melanoma cells, pSer473)
0.2 µM [3]

In Vitro IC50 (A2058

melanoma cells, pSer235/236)
0.1 µM [3]

Solubility (DMSO) 6.4 mg/mL (14.37 mM) [3]

Solubility (pH 1.2) 20.0 ± 6.5 mM [4][5]

Solubility (pH 6.8) 33.7 ± 4.3 µM [4][5]

Cmax in Plasma (50 mg/kg,

oral, mice)
4.8 µg/ml [6][7]

Cmax in Brain (50 mg/kg, oral,

mice)
7.7 µg/ml [6][7]

Time to Cmax (Plasma and

Brain)
30 minutes [4][6][7]

Half-life (t1/2) (Plasma and

Brain)
~5 hours [4][6][7]

Maximum Tolerated Dose

(MTD, mice)
150 mg/kg [6][7]

Maximum Tolerated Dose

(MTD, rats, 14-day study)
30 mg/kg [6][7]
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The appropriate formulation for Pqr620 is crucial for achieving desired exposure and efficacy in

in vivo studies. Several vehicle formulations have been reported to successfully dissolve and

deliver Pqr620.

Important Considerations:

It is highly recommended to prepare a stock solution in DMSO first.[1]

For in vivo working solutions, add co-solvents sequentially.[1][3]

If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1][3]

Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]

The provided formulations are for reference; modifications may be necessary based on

specific experimental requirements.[3]

Recommended Formulations for Oral Administration
The following table summarizes vehicle compositions that have been used for the oral

administration of Pqr620.

Formulation
Achieved
Concentration

Notes Reference

10% DMSO, 40%

PEG300, 5% Tween-

80, 45% Saline

≥ 2.08 mg/mL (4.67

mM)
Clear solution. [1]

10% DMSO, 90%

(20% SBE-β-CD in

Saline)

≥ 2.08 mg/mL (4.67

mM)
Clear solution. [1]

10% DMSO, 90%

Corn Oil

≥ 2.08 mg/mL (4.67

mM)
Clear solution. [1]

10% DMSO, 40%

PEG300, 5% Tween

80, 45% Saline

1 mg/mL (2.24 mM)
Sonication is

recommended.
[3]
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Protocol for Preparing Pqr620 Formulation (Example:
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol describes the preparation of a 1 mg/mL Pqr620 formulation.

Materials:

Pqr620 powder

Dimethyl sulfoxide (DMSO), fresh/an-hydrous

Polyethylene glycol 300 (PEG300)

Tween-80 (Polysorbate 80)

Saline solution (0.9% NaCl)

Sterile conical tubes

Pipettes

Vortex mixer

Sonicator (optional)

Procedure:

Prepare Stock Solution: Weigh the required amount of Pqr620 powder and dissolve it in

DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete

dissolution; gentle warming or sonication may be applied if necessary.

Add Co-solvents Sequentially:

In a sterile conical tube, add the required volume of the Pqr620 DMSO stock solution.

Add PEG300 to the tube. Vortex thoroughly until the solution is homogeneous.

Add Tween-80 to the mixture. Vortex again to ensure complete mixing.
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Finally, add the saline solution to reach the final desired volume. Vortex thoroughly.

Final Formulation: The final formulation should be a clear solution. If any precipitation is

observed, sonicate the solution in a water bath until it becomes clear.

Administration: The freshly prepared formulation can be administered to animals via oral

gavage.

Preparation of Pqr620 Formulation

1. Weigh Pqr620 Powder

2. Dissolve in DMSO
(Stock Solution)

3. Add PEG300

4. Add Tween-80

5. Add Saline

6. Administer to Animal

Click to download full resolution via product page

Experimental workflow for Pqr620 formulation.
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Mechanism of Action: mTORC1/2 Inhibition
Pqr620 is an ATP-competitive inhibitor that targets the kinase activity of both mTORC1 and

mTORC2 complexes.[4][8] This dual inhibition leads to a more comprehensive blockade of

mTOR signaling compared to rapalogs, which only allosterically inhibit mTORC1.[8]

Inhibition of mTORC1 by Pqr620 leads to the dephosphorylation of its downstream effectors,

p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[8][9] This results in the

suppression of protein synthesis and cell growth.

Inhibition of mTORC2 by Pqr620 prevents the phosphorylation and activation of Akt at serine

473 (S473).[8][9] Since Akt is a key upstream activator of mTORC1, this action of Pqr620
creates a feedback loop that further reinforces the inhibition of mTOR signaling.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b15542124?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01262
https://pmc.ncbi.nlm.nih.gov/articles/PMC6627883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6627883/
https://www.benchchem.com/product/b15542124?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6627883/
https://www.researchgate.net/figure/PQR620-affects-TORC1-2-signaling-pathways-by-downregulating-p-AKT-p-p70-S6-and-p-4e-BP1_fig1_333636484
https://www.benchchem.com/product/b15542124?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6627883/
https://www.researchgate.net/figure/PQR620-affects-TORC1-2-signaling-pathways-by-downregulating-p-AKT-p-p70-S6-and-p-4e-BP1_fig1_333636484
https://www.benchchem.com/product/b15542124?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pqr620 Signaling Pathway
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Pqr620 inhibits both mTORC1 and mTORC2 signaling.

In Vivo Experimental Design and Efficacy
Pqr620 has demonstrated significant anti-tumor efficacy in various xenograft models. The

following table summarizes a representative in vivo study.
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Animal
Model

Cell Line Treatment
Dosing
Schedule

Outcome Reference

NOD-Scid

mice

SU-DHL-6

(GCB-

DLBCL)

Pqr620 (100

mg/kg)

Daily oral

gavage for 14

days

2-fold

decrease in

tumor volume

vs. control

[1]

NOD-Scid

mice

RIVA (ABC-

DLBCL)

Pqr620 (100

mg/kg)

Daily oral

gavage for 21

days

2-fold

decrease in

tumor volume

vs. control

[1]

SCID mice
pNSCLC-1

(NSCLC)

Pqr620 (30

mg/kg)

Daily oral

gavage for 21

days

Robust

inhibition of

xenograft

growth

[10]

Ovarian

Carcinoma

Xenograft

OVCAR-3 Pqr620
Daily oral

dosing

Significant

inhibition of

tumor growth

[4][6]

General Protocol for an In Vivo Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of Pqr620 in a

xenograft model.

Materials:

Immunocompromised mice (e.g., NOD-Scid, SCID)

Tumor cells for implantation

Pqr620 formulation

Vehicle control

Calipers for tumor measurement
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Animal balance

Oral gavage needles

Procedure:

Tumor Cell Implantation: Subcutaneously inoculate the appropriate number of tumor cells

into the flank of each mouse.

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[1]

Randomization: Randomly assign mice into treatment and control groups.

Treatment Administration: Administer Pqr620 or vehicle control to the respective groups via

oral gavage according to the planned dosing schedule.

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate

tumor volume (e.g., Volume = 0.5 x Length x Width²).

Body Weight Monitoring: Monitor the body weight of the animals regularly as an indicator of

toxicity.[8]

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further

analysis (e.g., pharmacodynamics, histology).
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In Vivo Efficacy Study Workflow

1. Tumor Cell
Implantation

2. Monitor Tumor
Growth

3. Randomize
Mice

4. Administer Pqr620
or Vehicle

5. Measure Tumor
Volume & Body Weight

Repeat per schedule

6. Study Endpoint
& Analysis

Click to download full resolution via product page

Workflow for a typical in vivo efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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